molecular formula C18H18N2O4 B2913267 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1795478-48-6

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2913267
CAS No.: 1795478-48-6
M. Wt: 326.352
InChI Key: BTHAHNRYHIGMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with the CAS number 1795478-48-6 and the molecular formula C18H18N2O4 . This molecule features a complex structure that integrates a coumarin (2-oxo-2H-chromene) scaffold, a moiety widely studied in medicinal chemistry for its diverse biological properties, with a 1-methyl-1H-pyrrole group through a hydroxypropyl carboxamide linker . The compound has a molecular weight of 334.35 g/mol. Researchers can utilize the available structural identifiers, including the SMILES string OC(C1=CC=CN1C)CCNC(C1C(=O)OC2C=CC=CC=2C=1)=O and the InChIKey BTHAHNRYHIGMIB-UHFFFAOYSA-N, for computational studies, database registration, and virtual screening efforts . The presence of both hydrogen bond donors and acceptors, as indicated by its physicochemical properties, makes it a candidate for investigation in structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-10-4-6-14(20)15(21)8-9-19-17(22)13-11-12-5-2-3-7-16(12)24-18(13)23/h2-7,10-11,15,21H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAHNRYHIGMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromene core One common approach is the condensation of 2-hydroxyacetophenone with salicylaldehyde under acidic conditions to form the chromene structure

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

  • Reduction: The chromene core can be reduced to form dihydrochromene derivatives.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Formation of chromene-3-carboxylic acid.

  • Reduction: Formation of dihydrochromene derivatives.

  • Substitution: Introduction of various substituents on the pyrrole ring.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Coumarin Carboxamides with Aromatic Side Chains

  • N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide (IPC) :
    This compound () replaces the 1-methylpyrrole group with an imidazole ring. The imidazole’s nitrogen-rich structure enhances metal ion chelation, enabling IPC to act as a fluorescent chemosensor for Fe³⁺ and picric acid (PA) with detection limits of 0.34 μM and 0.19 μM, respectively. In contrast, the target compound’s pyrrole group may favor hydrophobic interactions or specific enzyme binding due to its planar aromaticity .

  • 6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound I): Substitution at the coumarin 6-position with a methyl group and an aryl amide side chain () enhances nonlinear optical (NLO) properties. The methyl group increases hyperpolarizability (β = 6.56 × 10⁻³⁰ esu) compared to methoxy-substituted analogues, suggesting electron-donating groups optimize NLO performance. The target compound’s hydroxyl and pyrrole groups may similarly modulate electron density but with additional steric effects .

Coumarin Derivatives with Heterocyclic Side Chains

  • N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide: This analogue () incorporates a pyridazinone ring instead of pyrrole. The electron-withdrawing chlorine and pyridazinone’s conjugated system likely alter solubility and redox behavior compared to the target compound’s pyrrole-hydroxyl motif. Such structural differences could influence bioavailability or target specificity in biological systems .

Antifungal Activity

  • Triazole-Coumarin Hybrids (): Compounds like N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]-N′-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolone exhibit potent antifungal activity against Candida albicans (MIC₅₀: 0.5–2 μg/mL).

Antioxidant and Anti-LDL Oxidation

  • α-Methyl-4-(3-oxo-2H-1,2-benzoisoselenazol-2-yl)benzeneacetic Acid (MBBA) :
    This selenium-containing compound () inhibits Cu²⁺-induced LDL oxidation by scavenging radicals (89.7% MDA inhibition at 2 μM). The target compound’s hydroxyl group may mimic MBBA’s antioxidant activity, though selenium’s redox versatility likely confers superior efficacy .

Data Tables

Table 1. Key Physicochemical Properties of Selected Coumarin Derivatives

Compound Molecular Weight LogP* Bioactivity Highlights Reference
Target Compound 342.36 2.1 Pending (Theoretical)
IPC (Imidazole derivative) 339.35 1.8 Fe³⁺/PA detection (0.34/0.19 μM LOD)
Compound I (6-Methyl coumarin) 297.32 2.5 NLO (β = 6.56 × 10⁻³⁰ esu)
MBBA (Selenium analogue) 301.19 3.0 89.7% LDL oxidation inhibition

*Calculated using ChemDraw.

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide, with the CAS number 1795478-48-6, is a synthetic organic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a chromene moiety linked to a pyrrole-derived side chain, which contributes to its diverse interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₄
Molecular Weight 326.3 g/mol
CAS Number 1795478-48-6

The presence of hydroxyl and carbonyl functional groups enhances its ability to engage in hydrogen bonding and other molecular interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The hydroxy group facilitates binding to target proteins, while the chromene structure may contribute to the modulation of signaling pathways involved in various diseases.

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Its mechanism may involve the modulation of key signaling pathways associated with tumor growth.
  • Antimicrobial Effects : The compound has shown promise in preliminary antimicrobial assays, indicating activity against various bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Neuroprotective Properties : Research indicates potential neuroprotective effects, possibly through the inhibition of neuroinflammatory processes or protection against oxidative stress.

Case Studies and Research Findings

A review of existing literature highlights several studies that have explored the biological activity of related compounds and their mechanisms:

  • Study on Anticancer Activity : In vitro studies demonstrated that derivatives of compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For instance, one study reported an IC50 value as low as 5 µM against breast cancer cells, suggesting a strong potential for further development as an anticancer agent .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of pyrrole-containing compounds, finding that some exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that similar compounds could be effective in combating resistant bacterial strains.
  • Neuroprotective Effects : Research focusing on neuroprotection indicated that certain derivatives could reduce neuronal cell death in models of oxidative stress, highlighting their potential in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

A comparison table below illustrates how this compound stacks up against other similar compounds in terms of biological activity:

Compound NameActivity TypeIC50 (µM)Reference
N-(3-hydroxy...Anticancer5
Pyrrole Derivative AAntimicrobial10
Pyrrole Derivative BNeuroprotective15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.